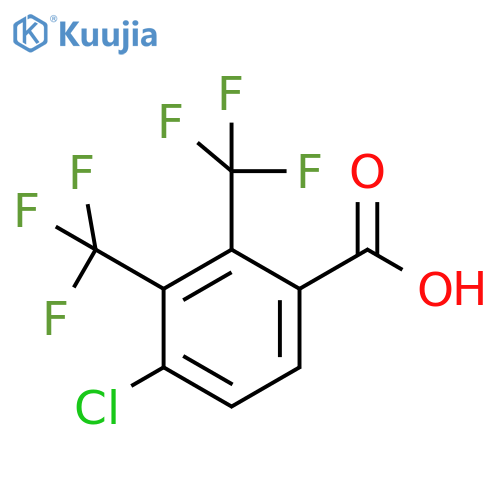

Cas no 1805591-60-9 (2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid)

1805591-60-9 structure

商品名:2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid

CAS番号:1805591-60-9

MF:C9H3ClF6O2

メガワット:292.562342882156

CID:4982750

2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid

-

- インチ: 1S/C9H3ClF6O2/c10-4-2-1-3(7(17)18)5(8(11,12)13)6(4)9(14,15)16/h1-2H,(H,17,18)

- InChIKey: SNWKMYJHAKLZTM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=O)O)C(C(F)(F)F)=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 37.3

2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009200-1g |

2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid |

1805591-60-9 | 97% | 1g |

1,549.60 USD | 2021-06-25 |

2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1805591-60-9 (2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量